![molecular formula C23H22N4O2S B3930032 5-[4-(benzylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide](/img/structure/B3930032.png)
5-[4-(benzylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide
Overview
Description
Reactants: 4-(benzylamino)phthalazine and 2-dimethylbenzenesulfonyl chloride.
Conditions: Reaction in the presence of a base such as triethylamine.
Product: 5-[4-(benzylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the phthalazine core. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then subjected to further functionalization to introduce the benzylamino and sulfonamide groups.
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Formation of Phthalazine Core
Reactants: Phthalic anhydride and hydrazine.
Conditions: Reflux in ethanol or another suitable solvent.
Product: Phthalazine.
Chemical Reactions Analysis
Types of Reactions
5-[4-(benzylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
5-[4-(benzylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and pathways involved in tumor growth.
Biological Research: It is used to study the biological activities of phthalazine derivatives, including their antimicrobial and anti-inflammatory properties.
Pharmacology: The compound is investigated for its potential as a drug candidate targeting various receptors and enzymes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-[4-(benzylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as BRD4, which plays a role in the regulation of gene expression . By inhibiting BRD4, the compound can modulate the expression of genes involved in cell proliferation and survival, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
Azelastin: An antihistamine with a phthalazine core.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.
Hydralazine: An antihypertensive agent.
Uniqueness
5-[4-(benzylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other phthalazine derivatives. Its ability to inhibit BRD4 and other molecular targets makes it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
5-[4-(benzylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-16-12-13-18(14-21(16)30(28,29)24-2)22-19-10-6-7-11-20(19)23(27-26-22)25-15-17-8-4-3-5-9-17/h3-14,24H,15H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKZGUMOZJXXBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4)S(=O)(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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